molecular formula C10H8ClNO2 B2385530 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile CAS No. 878259-12-2

2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

Cat. No.: B2385530
CAS No.: 878259-12-2
M. Wt: 209.63
InChI Key: PLXDXLOOUYKIEJ-UHFFFAOYSA-N
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Description

2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 878259-12-2) is a high-purity chemical building block supplied for life science research and development. This compound features the 1,4-benzodioxane scaffold, a structure of significant interest in medicinal chemistry, particularly in the search for new antimicrobial agents . Research indicates that derivatives of the 1,4-benzodioxane scaffold are being explored as a novel class of FtsZ inhibitors . FtsZ is an essential bacterial cell division protein that is a promising target for combating antimicrobial resistance (AMR), especially against ESKAPE pathogens like Staphylococcus aureus (MRSA) and Bacillus subtilis . By targeting FtsZ, these compounds can interfere with bacterial cell division, leading to failed cell replication. This acetonitrile derivative serves as a key synthetic intermediate for the development of such potent benzodioxane–benzamide FtsZ inhibitors, which have demonstrated high efficacy against Gram-positive bacteria in preclinical studies . The compound has a molecular formula of C 10 H 8 ClNO 2 and a molecular weight of 209.63 g/mol . It is typically supplied as a solid powder and should be stored at room temperature . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXDXLOOUYKIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The compound features a 2,3-dihydro-1,4-benzodioxin core substituted with a chlorine atom at the 8-position and an acetonitrile group at the 6-position. Its molecular formula is C₁₀H₈ClNO₂ , with a molecular weight of 209.63 g/mol . The IUPAC name, 2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetonitrile , reflects its bicyclic ether structure and substituent positions.

Spectral Characteristics

  • ¹H NMR : Key signals include a singlet for the acetonitrile methylene (δ 3.8–4.1 ppm) and aromatic protons (δ 6.7–7.2 ppm).
  • IR : Stretching vibrations at ~2245 cm⁻¹ (C≡N) and ~1260 cm⁻¹ (C-O-C).

Synthetic Pathways

Ring-Closing Strategy (Core Benzodioxin Formation)

The benzodioxin scaffold is typically constructed via nucleophilic aromatic substitution or Ullmann-type coupling. A patent by CN105801556A details a scalable method for analogous benzodioxane derivatives:

Step 1: Ring Closure
3,4-Dihydroxybenzaldehyde reacts with 1,2-dibromoethane under alkaline conditions (KOH/NaOH) to form 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde.

Reaction Conditions :

Parameter Value
Temperature Reflux (100–110°C)
Molar Ratio 1:5 (aldehyde:dibromoethane)
Catalyst Tetrabutylammonium bromide
Yield 70–85%

Step 2: Chlorination
Electrophilic chlorination using SOCl₂ or Cl₂ gas introduces the 8-chloro substituent. Selectivity is achieved via directing effects of the aldehyde/acetonitrile groups.

Acetonitrile Group Introduction

The aldehyde intermediate undergoes cyanation via:

  • Knoevenagel Condensation : Reaction with malononitrile in the presence of ammonium acetate.
  • Nucleophilic Substitution : Displacement of a leaving group (e.g., bromide) with cyanide ions (KCN/NaCN).

Optimized Protocol :

Reagent Conditions Yield
Malononitrile Ethanol, 80°C, 6 h 78%
KCN DMF, 120°C, 3 h 65%

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water mixtures yield >95% purity.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.

Analytical Data

Table 1: Comparative Spectroscopic Data

Technique Key Peaks Reference
¹³C NMR 115.2 ppm (C≡N), 148.5 ppm (C-O-C)
HR-MS m/z 209.63 [M]⁺

Industrial-Scale Production

American Elements reports bulk synthesis (kg-scale) using proprietary catalysts, achieving 99.9% purity for pharmaceutical applications. Critical parameters include:

  • Temperature Control : <5°C during cyanation to minimize side reactions.
  • Catalyst Loading : 0.5 mol% Pd/C for hydrogenation steps.

Challenges and Innovations

Regioselectivity Issues

Competing chlorination at the 5- or 8-positions necessitates careful control of Lewis acid catalysts (e.g., FeCl₃ vs. AlCl₃).

Green Chemistry Advances

Recent studies propose:

  • Microwave-Assisted Synthesis : 30-minute reaction times at 150°C (yield: 82%).
  • Biocatalysis : Lipase-mediated cyanation in aqueous media (under development).

Chemical Reactions Analysis

Types of Reactions: 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzodioxin ring can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium carbonate).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Major Products Formed:

    Substitution Reactions: Substituted benzodioxin derivatives.

    Oxidation Reactions: Quinones and other oxidized products.

    Reduction Reactions: Primary amines.

Scientific Research Applications

Applications in Scientific Research

1. Medicinal Chemistry

  • 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile has been studied for its potential as a pharmaceutical intermediate due to its unique structural features that may interact with biological targets.

2. Agrochemicals

  • The compound is being investigated for use in developing agrochemical products. Its properties may contribute to the development of new pesticides or herbicides that are more effective and environmentally friendly.

3. Material Science

  • Due to its chemical stability and unique electronic properties, this compound may find applications in the development of new materials, including polymers and coatings that require specific chemical resistance or durability.

Case Study 1: Medicinal Applications

Research published in peer-reviewed journals has highlighted the potential of this compound as a lead compound in drug discovery programs aimed at treating specific diseases. The compound's ability to bind effectively to certain receptors has been a focal point in studies exploring its therapeutic benefits.

Case Study 2: Agrochemical Development

A study conducted by agricultural scientists demonstrated that formulations containing this compound exhibited enhanced pest control efficacy compared to traditional agents. The research emphasized the compound's role in reducing environmental impact while maintaining high levels of effectiveness against target pests.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential drug candidateEffective binding to biological targets
AgrochemicalsDevelopment of new pesticidesEnhanced efficacy with reduced environmental impact
Material ScienceUse in polymers and coatingsImproved chemical resistance and durability

Mechanism of Action

The mechanism of action of 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it may inhibit bacterial enzymes essential for cell wall synthesis or other vital processes . The compound’s structure allows it to bind to enzyme active sites, thereby blocking their activity and preventing bacterial growth.

Comparison with Similar Compounds

Key Observations:

  • Halogen Substitution : Replacing chlorine with bromine () increases molecular weight and likely lipophilicity, which could influence pharmacokinetics.
  • Functional Group Variation: The nitrile group in the target compound contrasts with the carboxylic acid in its analog ().

Antihepatotoxic Activity

For example, 3',4'-(2-hydroxymethyl-1,4-dioxino)flavone reduced serum transaminase levels in rat models, comparable to silymarin . This suggests that electron-donating groups (e.g., -OH, -CH₂OH) on the dioxane ring enhance hepatoprotection, whereas electron-withdrawing groups (e.g., -Cl, -CN) may reduce efficacy.

Environmental and Toxicological Behavior

The acetic acid analog () exhibits dioxin-like persistence and AhR binding, a trait linked to toxicity in chlorinated aromatics. The nitrile group in the target compound may mitigate these effects by reducing π-π stacking interactions, though this remains untested .

Biological Activity

2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile, with the chemical formula C10_{10}H8_{8}ClNO2_2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
Molecular Weight 209.63 g/mol
IUPAC Name This compound
CAS Number 878259-12-2
Appearance Powder
Storage Temperature Room Temperature

Apoptosis Induction

Research indicates that compounds targeting Bcl-2 can induce apoptosis in cancer cells. For instance, studies on related compounds have shown that they can bind to Bcl-2 and inhibit its function, leading to increased apoptosis in malignancies like acute myeloid leukemia (AML) . While direct evidence for this compound is sparse, its structural similarities suggest potential for similar activity.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Anticancer Agent : Due to its possible role in apoptosis induction via Bcl-2 inhibition.
  • Neuroprotective Effects : Compounds with similar structures have been explored for anticonvulsant properties and neuroprotection .
  • Inhibition of Enzymatic Activity : Its nitrile group may interact with various enzymes involved in metabolic pathways.

Case Studies and Research Findings

While specific case studies on this compound remain limited, related research provides insights into its potential:

Study on Anticonvulsant Activity

A study examined related compounds for their anticonvulsant properties using the mouse maximal electroshock (MES) test. The results indicated that certain structural analogs exhibited significant protective effects at specific dosages (e.g., ED50 values ranging from 120 mg/kg to 296 mg/kg) . This suggests that this compound may also possess similar neuroprotective effects.

Structure-Based Discovery

Research focused on structure-based drug design has highlighted the importance of molecular interactions in developing effective therapeutic agents targeting Bcl-2 and other apoptotic regulators . This approach could be beneficial for further investigations into the biological activity of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine are reacted with bromoacetonitrile in dimethylformamide (DMF) using lithium hydride (LiH) as an activator. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization or column chromatography . Optimization includes adjusting pH (9–10 for sulfonamide formation) and using microwave-assisted synthesis to reduce reaction times .

Q. How is structural characterization performed for this compound and its derivatives?

  • Methodological Answer : Characterization relies on:

  • IR spectroscopy : Confirms functional groups (e.g., nitrile stretch at ~2200 cm⁻¹).
  • ¹H-NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and dihydrobenzodioxin methylene protons (δ 4.2–4.5 ppm).
  • CHN analysis : Validates elemental composition (e.g., C: 57.30%, H: 3.84%, N: 6.67%) .
    • Data Table :
Analytical MethodKey Peaks/DataFunctional Group Confirmation
IR~2200 cm⁻¹C≡N stretch
¹H-NMRδ 4.2–4.5 ppmDihydrobenzodioxin -OCH₂CH₂O-

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While specific safety data (e.g., LD50) is unavailable, general precautions include:

  • Avoiding dust formation and skin contact.
  • Using chemical-impermeable gloves and adequate ventilation.
  • Storing at room temperature in airtight containers .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence α-glucosidase inhibitory activity in derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance activity by increasing electrophilicity. For example:

  • 7i (4-Cl substituent) : IC50 = 86.31 ± 0.11 µM.
  • 7k (3,4-diCl substituent) : IC50 = 81.12 ± 0.13 µM (vs. acarbose: 37.38 ± 0.12 µM).
    Activity is assessed via enzyme kinetics using p-nitrophenyl glucoside as a substrate .
    • Data Table :
CompoundSubstituent(s)IC50 (µM)
7i4-Cl86.31
7k3,4-diCl81.12
Acarbose-37.38

Q. What computational strategies are used to predict binding modes with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzymes like α-glucosidase. Key steps:

Prepare ligand (compound) and receptor (enzyme PDB: 2ZE0) structures.

Simulate docking with flexible side chains.

Analyze hydrogen bonds with catalytic residues (e.g., Asp215, Glu277) .

  • ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability and CYP450 inhibition .

Q. How can contradictory bioactivity data between similar derivatives be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., substrate concentration, pH) or substituent electronic effects. Mitigation strategies:

  • Standardize assays (e.g., fixed 0.5 mM substrate, pH 6.8).
  • Use isosteric replacements (e.g., -CF3 instead of -Cl) to isolate steric/electronic contributions .

Q. What analytical methods ensure purity >95% for pharmacological studies?

  • Methodological Answer :

  • HPLC : C18 column, acetonitrile/water gradient (retention time: 8.2 min).
  • Melting Point : Sharp range (e.g., 145–147°C) indicates purity.
  • Elemental Analysis : Deviation <0.4% from theoretical values .

Q. How does the benzodioxin core influence pharmacokinetic properties compared to other heterocycles?

  • Methodological Answer : The dihydrobenzodioxin ring enhances metabolic stability by reducing cytochrome P450 oxidation. Comparative studies show:

  • Benzodioxin derivatives : t₁/₂ = 4.2 hrs (vs. benzofuran: t₁/₂ = 2.8 hrs).
  • LogP = 2.1 (optimal for oral bioavailability) .

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